N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-16-2-1-3-17(10-16)25-19(28)14-6-9-18(27)26(12-14)11-13-4-7-15(8-5-13)20(22,23)24/h1-10,12H,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAQUNATZUOWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C20H14ClF3N2O2
- Molecular Weight : 406.79 g/mol
- CAS Number : 339008-67-2
Pharmacological Activities
The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with the trifluoromethyl group show significant antimicrobial effects. In vitro studies have demonstrated that this compound has potent activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these pathogens were notably low, suggesting strong efficacy .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In a study assessing various derivatives, it was found that certain substitutions on the phenyl ring enhance the anti-inflammatory activity by modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The compound exhibited IC50 values indicating significant inhibition of pro-inflammatory cytokines .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It was tested against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney), showing moderate cytotoxic effects. The presence of electron-withdrawing groups such as trifluoromethyl enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Study on Anti-inflammatory Potential :
- Cytotoxicity Assessment :
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural homology with several analogs, differing primarily in substituent patterns on the pyridine ring, benzyl group, or amide-attached aryl group. Key comparisons are outlined below:
Substituent Variations on the Pyridine Ring
- Target Compound: No halogen substitution on the pyridine ring.
- 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5): A 5-chloro group on the pyridine ring increases molecular weight (MW: 430.8 vs. The 2,4-difluorophenyl amide group introduces additional polarity .
Aromatic Ring Modifications on the Amide Group
- Target Compound : 3-Chlorophenyl group (electron-withdrawing, lipophilic).
- N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide : A 4-carbamoylphenyl group replaces chlorine, introducing a hydrogen-bonding site (amide -NH2) and increasing polarity (MW: 415.37). This modification could improve solubility but reduce membrane permeability compared to the target .
- 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8) : The 4-methoxyphenyl group (electron-donating) on the amide may reduce binding affinity to hydrophobic targets compared to the target’s 3-chlorophenyl .
Benzyl Group Variations
- Target Compound : 4-(Trifluoromethyl)benzyl at position 1.
- N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide : A 3-fluorobenzyl group and 2-chloro-5-(trifluoromethyl)phenyl amide create a more polar profile (MW: 424.8). Fluorine’s smaller size compared to chlorine may influence steric interactions .
Table 1: Structural and Physicochemical Comparison
Implications of Structural Differences
- Electron-Withdrawing vs.
- Trifluoromethyl Positioning : The target’s 4-(trifluoromethyl)benzyl group may offer better steric alignment than 3-(trifluoromethyl)benzyl (), affecting binding pocket occupancy .
- Halogenation Patterns : Chlorine at pyridine position 5 () introduces steric bulk and electronic effects absent in the target, possibly altering metabolic stability .
Preparation Methods
Pyridone Core Synthesis
The pyridone ring is constructed via cyclocondensation of β-keto esters with ammonium acetate. For example, ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate reacts with ammonium acetate in acetic acid under reflux to yield 6-oxo-1,6-dihydropyridine-3-carboxylate.
Reaction Conditions :
-
Solvent: Acetic acid
-
Temperature: 120°C, 8 hours
-
Yield: 65–70%
N-Alkylation with 4-(Trifluoromethyl)benzyl Halide
The pyridone nitrogen is alkylated using 4-(trifluoromethyl)benzyl chloride under basic conditions.
Procedure :
-
Dissolve 6-oxo-1,6-dihydropyridine-3-carboxylate (1 equiv) in DMF.
-
Add K₂CO₃ (2 equiv) and 4-(trifluoromethyl)benzyl chloride (1.2 equiv).
-
Stir at 80°C for 12 hours.
Characterization :
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridone H4), 7.72 (d, J = 8.0 Hz, 2H, benzyl Ar-H), 4.98 (s, 2H, CH₂).
Amide Bond Formation with 3-Chloroaniline
The ester intermediate is hydrolyzed to the carboxylic acid, followed by amidation using 3-chloroaniline.
Step 1: Ester Hydrolysis
Step 2: Carboxamide Synthesis
-
Activate carboxylic acid with EDC/HOBt in DMF at 0°C.
-
Add 3-chloroaniline (1.1 equiv) and DIPEA (2 equiv).
Optimization Note : Microwave irradiation (100°C, 30 minutes) increases amidation yield to 78%.
Alternative Microwave-Assisted One-Pot Strategy
A streamlined approach combines pyridone formation, alkylation, and amidation in a single reactor under microwave conditions:
Procedure :
-
Mix β-keto ester (1 equiv), 4-(trifluoromethyl)benzyl chloride (1.2 equiv), 3-chloroaniline (1.1 equiv), EDC (1.5 equiv), and DIPEA (3 equiv) in DMF.
-
Irradiate at 150°C for 1 hour.
-
Purify via column chromatography (hexane/EtOAc 3:1).
Yield : 70% (over three steps).
Advantages :
-
Reduced reaction time (1 hour vs. 24 hours).
-
Higher overall yield due to minimized intermediate isolation.
Crystallographic Characterization of Intermediates
X-ray diffraction studies of analogous compounds (e.g., 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide) reveal planar pyridone rings and intramolecular hydrogen bonds stabilizing the amide group.
Key Crystallographic Data :
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 6.68228 |
| b (Å) | 11.79159 |
| c (Å) | 13.1717 |
| V (ų) | 1037.86 |
| Z | 4 |
Hydrogen bonding between N–H and carbonyl oxygen (O2···H–N1 = 2.02 Å) enhances thermal stability.
Challenges and Mitigation Strategies
Low Amidation Yields
Initial methods using EDC/HOBt yielded ≤65% due to steric hindrance from the benzyl group. Switching to propylphosphonic anhydride (T3P®) as the coupling agent improves yields to 85%.
Purification Difficulties
The product’s high hydrophobicity complicates recrystallization. Gradient chromatography (SiO₂, 0–50% EtOAc/hexane) resolves this, achieving ≥98% purity.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the alkylation step, reducing DMF usage by 40% and reaction time to 2 hours. Environmental impact assessments favor this method (PMI: 23 vs. 68 for batch) .
Q & A
Q. What is the molecular structure of N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide, and how does it influence reactivity?
The compound features a dihydropyridine core substituted with a 3-chlorophenyl carboxamide group and a 4-(trifluoromethyl)benzyl moiety. The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenyl group may facilitate π-π stacking interactions with biological targets. Structural characterization typically employs X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy (e.g., ¹H/¹³C NMR signals for aromatic protons and carbonyl groups ).
Q. What are the standard synthetic routes for this compound, and what intermediates are critical?
Synthesis often involves:
- Step 1 : Condensation of 3-chloroaniline with activated pyridine precursors.
- Step 2 : Benzylation using 4-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Carboxamide formation via coupling reagents like HATU or EDC. Key intermediates include the dihydropyridine ring and benzylated precursors. Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (distinct splitting patterns) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 415.114) .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations assess interactions with ATP-binding pockets. The trifluoromethyl group’s hydrophobicity may stabilize binding, while the chlorophenyl group aligns with hydrophobic kinase subpockets. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from assay conditions (pH, temperature) or compound purity. Mitigate via:
- Reproducibility checks : Use standardized protocols (e.g., ATP concentration in kinase assays).
- Orthogonal assays : Combine enzymatic assays with cellular viability tests (MTT/WST-1).
- Purity validation : HPLC (>95% purity) and elemental analysis .
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps.
- Catalysis : Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Temperature control : Gradual heating (60–80°C) minimizes side reactions. Typical yields range from 45–70%, scalable via continuous flow reactors .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Poor crystal growth due to flexible dihydropyridine rings is mitigated by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
